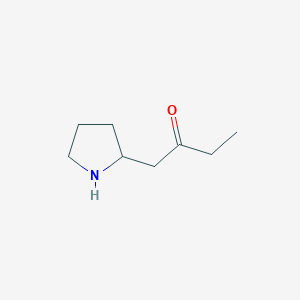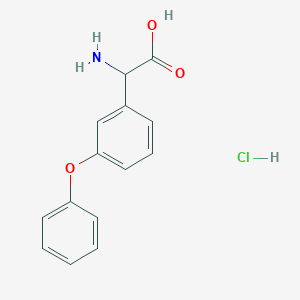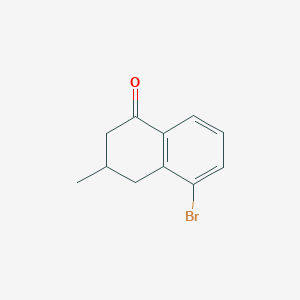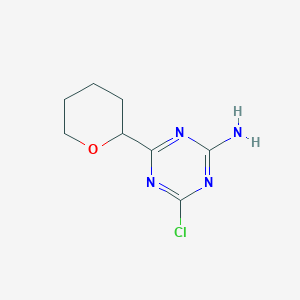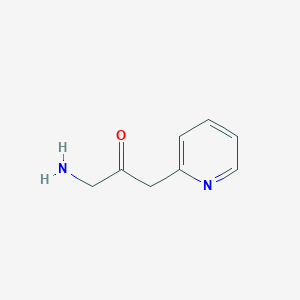
1-Amino-3-(pyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(pyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a research chemical often used in pharmaceutical testing and other scientific studies . The compound is characterized by a pyridine ring attached to a propanone moiety with an amino group at the 1-position .
Preparation Methods
The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-one typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under controlled conditions . One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base, such as sodium sulfate acetate buffer, followed by distillation and crystallization to obtain the pure product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Amino-3-(pyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-3-(pyridin-2-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(pyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
3-Acetonylpyridine: Similar in structure but lacks the amino group.
1-(3-pyridinyl)-2-Propanone: Another related compound with slight structural differences.
3-Pyridinylacetone: Shares the pyridine ring but differs in the positioning of functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-amino-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H10N2O/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6,9H2 |
InChI Key |
QEMGLOOZPJXSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


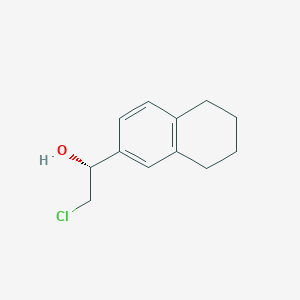
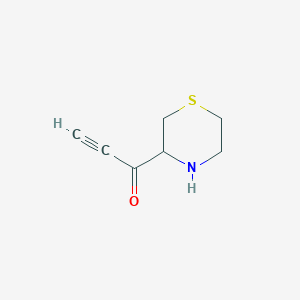
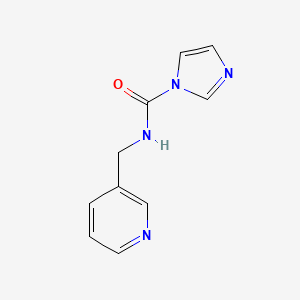
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
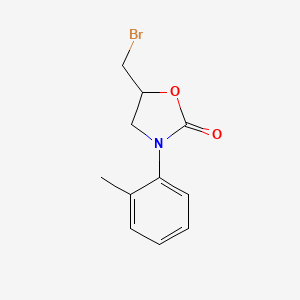
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
